molecular formula C6H5BrClN B1465056 2-Bromo-3-(chloromethyl)pyridine CAS No. 944906-87-0

2-Bromo-3-(chloromethyl)pyridine

Cat. No.: B1465056
CAS No.: 944906-87-0
M. Wt: 206.47 g/mol
InChI Key: OWRYEOOYOHXZJX-UHFFFAOYSA-N
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Description

2-Bromo-3-(chloromethyl)pyridine (CAS 944906-87-0) is a versatile heteroaromatic building block of significant interest in synthetic and biomimetic chemistry. This compound features two distinct reactive sites: a bromo substituent and a chloromethyl group on the pyridine ring. This dual functionality allows for sequential and selective modifications, making it a valuable precursor for constructing complex molecules. Its primary research value lies in its application for the immobilization of biomimetic metal ion chelates onto solid supports , such as functionalized carbons, towards the development of heterogeneous catalysts . These catalysts aim to mimic the active sites of metalloenzymes that use histidine and carboxylate residues for binding metal ions . The chloromethyl group acts as a key handle for tethering ligand scaffolds to amine-functionalized supports via substitution reactions. Meanwhile, the bromo substituent offers a site for further functionalization through metal-catalyzed cross-couplings, such as Suzuki reactions, either before or after the immobilization step . This facilitates the tuning of the ligand's properties and the creation of diverse libraries of supported catalysts. The compound is a crystalline solid with a melting point of 34°C to 36°C and should be kept cold and stored under an inert atmosphere such as nitrogen for stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-5(4-8)2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRYEOOYOHXZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3 Chloromethyl Pyridine and Its Analogues

Established Synthetic Routes and Reaction Conditions

Established methods primarily rely on the functionalization of pyridine (B92270) or its derivatives. This includes direct halogenation of the pyridine ring and the conversion of a hydroxymethyl group to a chloromethyl group on a pre-brominated scaffold.

The halogenation of pyridine derivatives is a foundational method for introducing bromine and chlorine atoms onto the heterocyclic ring. However, the inherent electronic properties of the pyridine ring, which is electron-deficient, make electrophilic aromatic substitution (EAS) challenging compared to benzene. nih.govnsf.gov Such reactions often necessitate harsh conditions, including the use of strong Lewis or Brønsted acids and high temperatures, and can result in mixtures of regioisomers. nih.govnsf.gov

For instance, the direct bromination of 3-methylpyridine (B133936) (β-picoline), a logical precursor, is complex. Strategies to achieve regioselective halogenation at the 2-position often involve multi-step processes. One approach involves the diazotization of an aminopyridine precursor, such as converting 2-amino-3-methylpyridine (B33374) to 2-bromo-3-methylpyridine (B184072) via a Sandmeyer-type reaction. Another method involves the halogenation of pyridine N-oxides, which alters the reactivity and directing effects of the ring. More recent strategies focus on directed metalation or halogen-metal exchange to control regioselectivity. znaturforsch.com A different approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve selective 3-halogenation. nih.gov

Reagent/MethodTarget PositionConditionsRemarks
Elemental Halides (Br₂, Cl₂)3-positionStrong Brønsted or Lewis acids, elevated temperaturesOften results in regioisomeric mixtures due to the harsh conditions required for the electron-deficient pyridine ring. nih.govnsf.gov
N-halosuccinimide (NBS, NCS)VariesCan be used with Zincke imine intermediates for 3-halogenation under mild conditions. nih.govOffers higher regioselectivity compared to traditional EAS.
Designed Phosphine Reagents4-positionForms phosphonium (B103445) salts that are displaced by halide nucleophiles.A method for late-stage halogenation, particularly effective for the 4-position. nih.gov
Hydrogen Fluoride/ChlorineSide-chainLiquid phase reaction at high temperature and pressure.Primarily used for fluorination or chlorofluorination of methyl groups on the pyridine ring. google.com

This table provides a summary of general halogenation approaches for pyridine derivatives.

A common and crucial step in the synthesis of 2-Bromo-3-(chloromethyl)pyridine is the conversion of the corresponding alcohol, (2-Bromopyridin-3-yl)methanol, into the target chloride. This transformation is typically achieved using specific chlorinating agents.

Thionyl chloride (SOCl₂) is a widely used and robust reagent for converting primary alcohols to alkyl chlorides. mdpi.commasterorganicchemistry.com The reaction proceeds by transforming the hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. wikipedia.org

However, the use of thionyl chloride with brominated pyridine derivatives presents significant challenges. A primary issue is over-conversion, where the bromo substituent on the pyridine ring is also replaced by a chloro group, leading to the formation of undesired dichlorinated by-products like 2-chloro-6-(chloromethyl)pyridine (B1591532) when starting from a 2-bromo-6-hydroxymethylpyridine analogue. mdpi.com This lack of selectivity is exacerbated by prolonged reaction times or elevated temperatures. Furthermore, reactions involving thionyl chloride can generate impurities, resulting in products that are not highly pure, often described as off-white solids. google.com To mitigate some of these issues, the reaction is often performed at controlled temperatures, and sometimes in the presence of a base like pyridine to neutralize the generated HCl. researchgate.netreddit.com

PrecursorReagentConditionsChallenges
(2-Bromo-6-hydroxymethyl)pyridineThionyl Chloride (SOCl₂)Neat or in halogenated solvent, 0 °C to slight heatingRisk of over-conversion to 2-chloro-6-(chloromethyl)pyridine. mdpi.com
Hydroxyalkyl pyridinium (B92312) hydrochlorideThionyl Chloride (SOCl₂)Temperature below 79°CGeneration of impurities, leading to off-white product. google.com

This table illustrates the conditions and challenges of using thionyl chloride for chlorinating hydroxymethyl pyridine precursors.

An improved and milder alternative to thionyl chloride for the chlorination of hydroxymethyl pyridines involves the use of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, in the presence of N,N-dimethylformamide (DMF). mdpi.com This combination forms a Vilsmeier-type reagent, the cyanuric chloride•DMF adduct, which acts as the active chlorine transfer agent. mdma.ch

This methodology offers greater selectivity and is performed under significantly milder conditions, typically at room temperature. mdpi.commdma.ch For the synthesis of the analogous 2-bromo-6-chloromethylpyridine, cyanuric chloride is first allowed to react with DMF to form the adduct. The precursor alcohol, 2-bromo-6-hydroxymethylpyridine, dissolved in a solvent like dichloromethane (B109758) (DCM), is then added to this adduct. mdpi.com The reaction proceeds overnight at room temperature. This method effectively avoids the over-reaction and substitution of the bromine atom on the pyridine ring, a significant drawback of the thionyl chloride approach. mdpi.com The use of the cyanuric chloride/DMF complex represents a more selective and controlled process for converting alcohols to chlorides, especially for sensitive substrates. mdma.ch

PrecursorReagentsReaction ConditionsAdvantages
2-Bromo-6-hydroxymethylpyridineCyanuric chloride, DMF, DCMRoom temperature, overnightHigh selectivity, avoids substitution of the ring bromine, milder conditions. mdpi.com
General Alcohols2,4,6-trichloro- mdpi.comgoogle.comnih.gov-triazine (TCT), DMFRoom temperature in DCMEfficient conversion under mild conditions, applicable to optically active carbinols. mdma.ch

This table summarizes the improved chlorination methodology using the cyanuric chloride-DMF adduct.

Chlorination Methods for Hydroxymethyl Pyridine Precursors

Alternative and Optimized Synthetic Strategies

To overcome the challenges of regioselectivity and harsh reaction conditions associated with traditional methods, alternative strategies have been developed. Metal-halogen exchange reactions are a prominent example, offering a powerful tool for the regioselective functionalization of pyridines.

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing functionalized pyridines by creating a nucleophilic carbon center at a specific position, which can then react with an electrophile. For brominated pyridines, this typically involves a bromine-lithium or bromine-magnesium exchange. znaturforsch.com

In the synthesis of precursors for compounds like this compound, a metal-halogen exchange can be performed on a dibromopyridine. For example, starting with 2,6-dibromopyridine (B144722), a selective mono-lithiation can be achieved using reagents like n-butyllithium (n-BuLi) at low temperatures. mdpi.com The resulting 2-bromo-6-lithiopyridine is a potent nucleophile that can then be reacted with an appropriate electrophile, such as formaldehyde, to introduce a hydroxymethyl group, leading to 2-bromo-6-hydroxymethylpyridine. mdpi.com

A significant challenge with standard lithium-halogen exchange is the need for cryogenic temperatures to prevent side reactions. nih.gov However, optimized protocols have been developed. A combination of i-PrMgCl and n-BuLi allows the bromine-metal exchange to be performed efficiently under non-cryogenic conditions, even on substrates bearing acidic protons. nih.gov This approach not only improves practicality but can also enhance regioselectivity through chelation effects. nih.gov These metal-halogen exchange strategies provide a highly regioselective alternative to electrophilic halogenation for synthesizing specifically substituted bromopyridine intermediates. znaturforsch.com

SubstrateReagent(s)ConditionsProduct TypeKey Feature
2,6-Dibromopyridinen-Butyllithium (n-BuLi)Low temperatureMono-lithiated intermediateAllows for selective functionalization at one of the bromine positions. mdpi.com
Bromoheterocyclics with acidic protonsi-PrMgCl and n-BuLiNon-cryogenic (e.g., -20 °C to 0 °C)Functionalized heterocyclicOvercomes the need for cryogenic conditions and tolerates acidic protons. nih.gov
BromopyridinesLDA, then ZnCl₂Low temperature (-95 °C)Zincated pyridine intermediateAllows for subsequent cross-coupling reactions (e.g., Negishi). znaturforsch.com

This table outlines alternative synthetic strategies utilizing metal-halogen exchange on brominated pyridines.

Metal-Halogen Exchange Approaches for Brominated Pyridines

Utilization of Organolithium Reagents (e.g., n-Butyllithium) and Associated Considerations

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful tools in organic synthesis for the metalation of aromatic compounds. acs.org When pyridine is treated with n-butyllithium, it can abstract a proton, typically at the 2-position, to form a lithiated intermediate. brainly.in This intermediate can then react with an appropriate electrophile to introduce a desired substituent. For instance, reacting the lithiated pyridine with a source of chlorine could theoretically lead to a chlorinated pyridine derivative.

However, the use of n-BuLi with substituted pyridines like 2-chloropyridine (B119429) can be complex. N-butyllithium can act as a nucleophile, leading to addition reactions rather than the desired deprotonation. acs.org The choice of solvent and the presence of additives can significantly influence the chemo- and regioselectivity of the reaction. acs.org For example, the combination of n-BuLi with lithium aminoalkoxides can form superbases that favor α-metalation over nucleophilic addition. acs.org

Key Considerations for using n-Butyllithium:

ConsiderationDescription
Reactivity n-BuLi is a strong base and a potent nucleophile, which can lead to side reactions like nucleophilic addition. acs.orgwikipedia.org
Safety It is a pyrophoric compound, meaning it can ignite spontaneously in air, requiring handling under an inert atmosphere.
Storage Must be stored under an inert gas to prevent degradation and ensure stability.
Selectivity The regioselectivity of lithiation can be controlled by using additives and specific reaction conditions. acs.orgresearchgate.net
Application of Grignard Reagents (e.g., Isopropylmagnesium Chloride Lithium Chloride Complex) for Selective Functionalization

Grignard reagents offer a milder alternative to organolithium compounds for the functionalization of pyridines. The isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo Grignard" reagent, is particularly effective for halogen-magnesium exchange reactions. wikipedia.orgsemanticscholar.org This method allows for the preparation of functionalized aryl and heteroaryl Grignard reagents under relatively mild conditions. wikipedia.orgsemanticscholar.orgnih.gov

For instance, 2,5-dibromopyridine (B19318) can undergo a Grignard reaction with a reagent like isopropylmagnesium chloride, followed by reaction with a suitable electrophile to introduce a functional group. google.com This approach has been used to synthesize various substituted pyridines, including bipyridines, by reacting a pyridyl Grignard reagent with a pyridylsulfonium salt. nih.gov The use of i-PrMgCl·LiCl has been shown to be effective in synthesizing precursors for multidentate ligands, such as 2-bromo-6-hydroxymethylpyridine from 2,6-dibromopyridine, avoiding the use of more hazardous reagents like n-butyllithium. semanticscholar.org

Properties of Isopropylmagnesium Chloride Lithium Chloride Complex:

PropertyValue
Linear Formula (CH3)2CHMgCl · LiCl
Concentration Typically 1.3 M in THF
Density ~0.951 g/mL at 25 °C

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

Industrial Production Considerations and Process Optimization for Pyridine Derivatives

The industrial production of pyridine and its derivatives is a significant sector of the chemical industry, with applications in pharmaceuticals, agrochemicals, and materials science. postapplescientific.com Historically, pyridine was extracted from coal tar, but synthetic methods now account for the vast majority of production. nih.gov

Common industrial synthesis methods often produce a mixture of pyridine and its alkylated derivatives. nih.gov The Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde, is a widely used and efficient method for large-scale production. postapplescientific.com Another method is the Bönnemann cyclization, which uses acetylene (B1199291) and hydrogen cyanide in the presence of a metal catalyst. postapplescientific.com

Process optimization is crucial for improving yield, reducing costs, and minimizing environmental impact. Research has focused on developing more efficient and selective catalysts, as well as optimizing reaction conditions such as temperature and pressure. echemi.comresearchgate.net For example, researchers at Virginia Commonwealth University have developed a method for the synthesis of halo-substituted nicotinonitriles that significantly increases yield and reduces production steps by using a dehydrating agent to slow the dimerization of the starting material. vcu.edu This approach has been successfully applied to streamline the manufacturing of Nevirapine, an HIV drug. vcu.edu

Synthesis of Related Brominated Pyridine Derivatives and Precursors

The synthesis of specific brominated pyridine derivatives often starts from readily available precursors.

Preparation of 2-Bromo-3-hydroxypyridine

2-Bromo-3-hydroxypyridine is a valuable intermediate in the synthesis of more complex pyridine derivatives. google.comprepchem.com One common method for its preparation involves the diazotization of 2-amino-3-bromopyridine (B76627), followed by hydrolysis. chemicalbook.com This reaction is typically carried out by treating 2-amino-3-bromopyridine with sodium nitrite (B80452) in an acidic medium, such as sulfuric acid, at low temperatures. chemicalbook.com The resulting diazonium salt is then hydrolyzed to yield 2-bromo-3-hydroxypyridine. chemicalbook.com

Another synthetic route starts from 3-hydroxypyridine (B118123), which is brominated to give the desired product. google.com In one patented method, 3-hydroxypyridine is dissolved in an aqueous sodium hydroxide (B78521) solution and then added to a solution of bromine, maintaining a controlled temperature to achieve a good yield. google.com

Synthesis of 2-Bromo-3-hydroxypyridine from 3-Hydroxypyridine:

StepReagents and ConditionsYield
13-Hydroxypyridine, 40% aq. NaOH, Bromine70-75%
2Recrystallization-

Data adapted from a Google Patents document. google.com

Bromination of Substituted Pyridine Carboxamides

The bromination of substituted pyridine carboxamides is a method to introduce a bromine atom onto the pyridine ring. The position of bromination is influenced by the existing substituents on the ring. The electron-withdrawing nature of the pyridine nitrogen generally directs electrophilic substitution to the 3- and 5-positions. youtube.com However, the conditions for such reactions can be harsh, often requiring high temperatures. researchgate.net

The reactivity of the pyridine ring can be modified by N-oxide formation, which can direct electrophilic substitution to the 2- and 4-positions. researchgate.netyoutube.com The synthesis of various pyridine carboxamide derivatives has been explored for their potential biological activities. nih.govnih.gov The specific conditions for bromination would depend on the desired isomer and the other substituents present on the pyridine carboxamide ring.

Chemical Reactivity and Transformation Studies of 2 Bromo 3 Chloromethyl Pyridine

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group at the 3-position of the pyridine (B92270) ring is an electrophilic center susceptible to attack by a wide range of nucleophiles. This reactivity is central to the functionalization of the molecule.

Reactivity with Various Nucleophiles (e.g., Sodium Azide (B81097), Potassium Thiocyanate (B1210189), Primary Amines)

The carbon atom of the chloromethyl group is readily attacked by various nucleophiles, leading to the displacement of the chloride ion. While specific studies on 2-bromo-3-(chloromethyl)pyridine are not extensively detailed in publicly available literature, its reactivity can be confidently inferred from the well-established behavior of analogous benzylic and heterocyclic halides.

With sodium azide , this compound is expected to form 2-bromo-3-(azidomethyl)pyridine. This reaction typically proceeds in a polar aprotic solvent like dimethylformamide (DMF). The resulting azide can be a precursor for the corresponding amine via reduction or can be used in cycloaddition reactions. The nucleophilic substitution of benzylic bromides with sodium azide is a well-documented transformation. researchgate.net

Reaction with potassium thiocyanate would yield 2-bromo-3-(thiocyanatomethyl)pyridine. The thiocyanate anion is an ambident nucleophile, but under typical SN2 conditions, the sulfur atom acts as the nucleophile, leading to the S-alkylated product. These thiocyanate derivatives can be further transformed into other sulfur-containing heterocycles. The reaction of anilines with potassium thiocyanate to form thioureas, followed by cyclization, is a known synthetic route, highlighting the nucleophilicity of the thiocyanate ion.

Primary amines react with this compound to afford the corresponding secondary amines. For instance, reaction with methylamine (B109427) would yield N-((2-bromopyridin-3-yl)methyl)methanamine. Such reactions are fundamental in building more complex molecular scaffolds. The synthesis of various 2-N-substituted aminopyridines from 2-bromopyridine (B144113) and secondary N-alkyl(aryl)formamides demonstrates the feasibility of forming C-N bonds at the pyridine ring system. mdpi.com Similarly, reactions of 2,6-dibromopyridine (B144722) with primary amines like methylamine have been successfully carried out. mdpi.com

Table 1: Representative Nucleophilic Substitution Reactions
NucleophileReagentExpected ProductSolvent
AzideSodium Azide (NaN₃)2-Bromo-3-(azidomethyl)pyridineDMF
ThiocyanatePotassium Thiocyanate (KSCN)2-Bromo-3-(thiocyanatomethyl)pyridineAcetone
Primary AmineMethylamine (CH₃NH₂)N-((2-bromopyridin-3-yl)methyl)methanamineTHF

Cross-Coupling and Cyclization Reactions

Beyond the reactivity of the chloromethyl group, the bromine atom at the 2-position of the pyridine ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The bifunctional nature of this compound also makes it a prime candidate for the synthesis of fused heterocyclic systems through cyclization.

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

The bromine atom on the pyridine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for constructing complex molecular architectures.

In a typical Suzuki-Miyaura coupling , this compound can be reacted with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This reaction would form a new carbon-carbon bond at the 2-position of the pyridine ring, yielding a 2-aryl-3-(chloromethyl)pyridine derivative. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. The use of an amide, such as in N-[5-bromo-2-methylpyridine-3-yl]acetamide, as a starting material in Suzuki reactions highlights the utility of bromopyridines in these transformations. nih.gov

The Heck reaction provides a method to form a C-C bond between this compound and an alkene. For example, reaction with an acrylate (B77674) ester would introduce a substituted vinyl group at the 2-position. A study on the synthesis of trans-metanicotine analogues utilized a Heck reaction between 3-bromopyridine (B30812) and an N-Boc protected amine to form a new C-C bond. ekb.eg

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄, K₂CO₃2-Phenyl-3-(chloromethyl)pyridine
HeckEthyl AcrylatePd(OAc)₂, PPh₃, Et₃NEthyl (E)-3-(3-(chloromethyl)pyridin-2-yl)acrylate
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N2-(Phenylethynyl)-3-(chloromethyl)pyridine

Cyclization Reactions Utilizing this compound in Heterocycle Synthesis

The presence of two reactive centers in this compound makes it an ideal substrate for the synthesis of fused bicyclic heterocycles. By reacting with a molecule containing two nucleophilic sites, a double substitution can occur, leading to the formation of a new ring fused to the pyridine core.

For example, a classic approach to synthesizing thieno[2,3-b]pyridines involves the reaction of a 2-halo-3-substituted pyridine with a sulfur nucleophile. A plausible route using this compound could involve reaction with a reagent like sodium sulfide (B99878) or thioglycolic acid derivatives. In a reaction with ethyl thioglycolate, for instance, the sulfur would first displace the chlorine from the chloromethyl group. Subsequent intramolecular cyclization, where the enolate formed attacks the carbon bearing the bromine atom (via a nucleophilic aromatic substitution or a metal-catalyzed process), would yield the thieno[2,3-b]pyridine (B153569) ring system. The synthesis of various thieno[2,3-b]pyridines often starts from pre-functionalized pyridines, demonstrating the general strategy of building the thiophene (B33073) ring onto a pyridine scaffold. mdpi.comnih.gov

Similarly, the synthesis of furo[2,3-b]pyridines can be envisioned. Reaction with a reagent like ethyl 2-hydroxyacetate could proceed via initial O-alkylation at the chloromethyl position, followed by an intramolecular cyclization to displace the bromide and form the fused furan (B31954) ring. Several synthetic routes to furo[2,3-b]pyridines rely on the cyclization of suitably substituted pyridine precursors. These types of tandem reactions are powerful methods for rapidly constructing complex heterocyclic frameworks.

Derivatization Strategies and Functional Group Interconversions of this compound

The dual halogenation of this compound, featuring both a bromo substituent on the aromatic ring and a chloromethyl group, provides a versatile platform for extensive chemical modifications. This unique arrangement allows for selective and sequential reactions, enabling the synthesis of a wide array of complex pyridine derivatives. The distinct reactivity of the bromine atom and the chloromethyl group facilitates a variety of derivatization strategies and functional group interconversions.

Tailoring of Functional Groups on the Pyridine Ring and Side Chains

The strategic positioning of the bromo and chloromethyl groups on the pyridine ring allows for a diverse range of chemical transformations, enabling the precise tailoring of the molecule's structure and properties. The chloromethyl group at the 2-position is particularly susceptible to nucleophilic substitution reactions due to the electron-withdrawing nature of the adjacent nitrogen atom and the bromine atom at the 3-position. This heightened reactivity allows for the introduction of various functional groups by reacting it with a wide range of nucleophiles.

Conversely, the bromine atom at the 3-position is less reactive towards nucleophilic aromatic substitution but serves as an excellent handle for various metal-catalyzed cross-coupling reactions. This dichotomy in reactivity is a key feature in the synthetic utility of this compound. For instance, the bromine atom can readily participate in Suzuki-Miyaura coupling reactions with arylboronic acids in the presence of a palladium catalyst to form carbon-carbon bonds, leading to the synthesis of polyaryl compounds. Similarly, it can undergo other cross-coupling reactions, such as Stille and Ullmann-type couplings.

The pyridine nitrogen atom itself, with its lone pair of electrons, can act as a ligand, coordinating with metal ions. This property is significant in the fields of catalysis and materials science, as the coordination can influence the electronic and spatial characteristics of the metal center.

Furthermore, modifications can be made to the pyridine ring itself. For example, 2-bromopyridine can be oxidized to its N-oxide, a transformation that alters the electronic properties of the ring and can facilitate different substitution patterns. researchgate.netwikipedia.org

Table 1: Reactivity of Functional Groups in this compound

Functional GroupPositionCommon ReactionsReagents/Conditions
Chloromethyl2Nucleophilic SubstitutionNucleophiles (e.g., amines, alcohols, thiols)
Bromo3Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst, base
Bromo3Stille CouplingOrganotin compounds, Pd catalyst
Pyridine Nitrogen1N-OxidationPeracids (e.g., m-CPBA)
Pyridine Nitrogen1CoordinationMetal ions

This table provides a summary of common reactions for the functional groups of this compound based on established chemical principles.

Formation of Macrocyclic Structures and Complex Ligands

The bifunctional nature of this compound and its derivatives makes them valuable building blocks in the synthesis of macrocycles and complex ligands. The ability to react the two halogenated positions either simultaneously or sequentially provides a powerful tool for constructing large, cyclic architectures.

For example, related bis(bromomethyl)pyridine compounds are utilized as cyclization linkers. In these strategies, the electrophilic bromomethyl groups react with nucleophilic centers on other molecules to form macrocyclic structures. This approach has been successfully employed in the generation of peptoid libraries and other complex molecular assemblies. acs.org A general strategy involves the reaction of a bromo-functionalized peptide with a primary amine, followed by macrocyclization with a bis-electrophile linker. acs.org

The synthesis of macrocyclic oligomers of pyridylbenzoxazole has also been demonstrated, utilizing dynamic covalent bonds. nih.gov This highlights the utility of pyridine-based building blocks in constructing complex, functional macrocycles. The nitrogen atom of the pyridine ring can also play a crucial role in these macrostructures, acting as a coordination site for metal ions, which can be essential for the molecule's intended function, such as in catalysis or molecular recognition. The formation of a bivalve-like 2:1 complex with zinc by an unsymmetric macrocycle is a notable example of this principle. nih.gov

Oxidation and Reduction Pathways of Brominated Pyridine Systems

The pyridine ring in this compound, along with its halogen substituents, can undergo both oxidation and reduction reactions, leading to a variety of transformed products. These pathways are crucial for further functionalization and for modulating the electronic properties of the molecule.

The most common oxidation pathway for pyridine and its derivatives is the formation of the corresponding N-oxide. This reaction is typically carried out using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of 2-bromopyridine to 2-bromopyridine-N-oxide is a well-established transformation. wikipedia.orggoogle.com This conversion increases the electron density at the 4-position of the pyridine ring, making it more susceptible to nucleophilic attack, and can also influence the reactivity of the other substituents.

Reduction of brominated pyridine systems can proceed via several pathways, primarily involving the hydrogenation of the pyridine ring or the reduction of the bromo substituent.

Catalytic Hydrogenation: The pyridine ring can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This is a common method for the synthesis of saturated nitrogen heterocycles. Various catalysts are effective for this transformation, including platinum oxide (PtO₂), palladium on carbon (Pd/C), and ruthenium on carbon (Ru/C), often under hydrogen pressure. researchgate.netcjcatal.com The choice of catalyst and reaction conditions can sometimes allow for selective hydrogenation of the ring while preserving other functional groups. For instance, ruthenium nanoparticles have been used for the diastereoselective hydrogenation of substituted pyridines under mild conditions. rsc.org

Reductive Dehalogenation: The bromine atom can be removed through reductive processes. Electroreduction of o-bromopyridine, for example, can lead to the formation of pyridine through dehalogenation. researchgate.net This method offers an alternative to chemical reducing agents and can be controlled by the applied potential.

Table 2: Summary of Oxidation and Reduction Pathways for Brominated Pyridines

Reaction TypeTransformationReagents/CatalystsProduct Type
OxidationPyridine to Pyridine-N-oxidePeracids (e.g., m-CPBA)N-Oxide
ReductionPyridine ring hydrogenationH₂, PtO₂/Pd/C/Ru/CPiperidine
ReductionReductive dehalogenationElectroreductionDebrominated pyridine

This table summarizes the primary oxidation and reduction reactions applicable to brominated pyridine systems.

Advanced Spectroscopic and Computational Investigations of 2 Bromo 3 Chloromethyl Pyridine

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic methods confirm the identity of 2-Bromo-3-(chloromethyl)pyridine, advanced techniques offer a more nuanced understanding of its structure and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms and can be used to monitor the progress of reactions involving this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the chloromethyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine and chloromethyl substituents. The singlet for the chloromethyl group protons would typically appear in the range of δ 4.5–5.0 ppm. For comparison, the ¹H NMR spectrum of the isomeric compound 2-bromo-6-chloromethylpyridine displays signals at δ 7.60 (t, J = 7.72 Hz, 1H), 7.46 ppm (t, J = 8.32 Hz, 2 H), and 4.64 (s, 2H) for the pyridine and chloromethyl protons, respectively. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon of the chloromethyl group is expected to resonate at a specific chemical shift, and the positions of the signals for the pyridine ring carbons are dictated by the substitution pattern. For the related compound 2-bromo-6-chloromethylpyridine, the reported ¹³C NMR chemical shifts are δ 157.8, 141.4, 139.4, 127.5, 121.6, and 45.7 ppm. mdpi.com Due to the different substitution pattern, the chemical shifts for this compound would be expected to vary from these values, providing a unique fingerprint for the molecule. For instance, the spectrum of 3-bromo-2-chloropyridine (B150940) shows distinct signals for its five carbon atoms. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 8.5 (multiplets)120 - 160
-CH₂Cl Protons~4.8 (singlet)~45

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. wiley.com The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the C-Br, C-Cl, C-H, and C=N bonds, as well as the aromatic pyridine ring vibrations.

The C-Br stretching vibration is typically observed in the range of 690-515 cm⁻¹, while the C-Cl stretch appears between 850 and 550 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the pyridine ring vibrations will produce a series of bands in the fingerprint region (approximately 1600-1400 cm⁻¹). The C-H wagging of the –CH₂X group is typically seen between 1300-1150 cm⁻¹. orgchemboulder.com Monitoring changes in the intensity of these bands can be used to follow the progress of reactions, such as the substitution of the chloro or bromo groups. For example, in the synthesis of 2-bromo-6-chloromethylpyridine, the disappearance of the broad ν(OH) stretching vibration at 3311 cm⁻¹ from the precursor alcohol is a clear indicator of the successful chlorination reaction. mdpi.com

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Pyridine RingC=C & C=N Stretching~1600 - 1400
Chloromethyl C-HWagging~1300 - 1150
C-ClStretching~850 - 550
C-BrStretching~690 - 515

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis, Purity Assessment, and Side Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for analyzing the purity of this compound and identifying any side products formed during its synthesis.

In the GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a complex isotopic pattern with M+, M+2, and M+4 peaks. chemguide.co.uk The fragmentation pattern will be influenced by the relative stability of the resulting carbocations and radical species. Common fragmentation pathways include the loss of a chlorine atom, a bromine atom, or the entire chloromethyl group. For example, in the mass spectrum of 2-bromo-2-methylpropane, the base peak corresponds to the tertiary carbocation formed by the loss of the bromine atom. docbrown.info Analysis of the fragmentation patterns of any impurities can help in their identification.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment m/z (most abundant isotopes) Description
[C₆H₅BrClN]⁺205/207/209Molecular Ion
[C₆H₅Br(CH₂)⁺]170/172Loss of Cl
[C₅H₄N(CH₂Cl)⁺]126Loss of Br
[C₅H₄N(CH₂)⁺]91Loss of Br and Cl
[C₅H₄N]⁺78Pyridine ring

Quantum Chemical and Computational Studies

Quantum chemical calculations provide valuable theoretical insights into the molecular structure and electronic properties of this compound, complementing the experimental data obtained from spectroscopic methods.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. By applying DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), it is possible to determine the optimized molecular geometry of this compound. researchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

For instance, in a DFT study of 2,6-bis(bromomethyl)pyridine, the calculated C-C bond lengths in the pyridine ring were in the range of 1.382-1.496 Å, and the C-Br bond length was found to be around 1.950-1.956 Å. Similarly, the bond angles were also determined, with C-C-C angles ranging from 118.4-121.1° and C-C-Br angles around 110.4-110.6°. Analogous calculations for this compound would provide a detailed three-dimensional model of the molecule, which is essential for understanding its reactivity and interactions with other molecules.

Table 4: Predicted Optimized Geometrical Parameters for this compound from DFT Calculations Note: These are predicted ranges based on related compounds. Actual calculated values may differ.

Parameter Predicted Value
C-Br Bond Length~1.90 - 1.95 Å
C-Cl Bond Length~1.75 - 1.80 Å
Pyridine C-C Bond Lengths~1.38 - 1.40 Å
Pyridine C-N Bond Lengths~1.33 - 1.35 Å
C-C-C Bond Angles~118 - 122°
C-C-N Bond Angles~118 - 124°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO energy gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. mdpi.comresearchgate.net A smaller energy gap generally indicates higher reactivity.

The HOMO and LUMO energy levels and their energy gap can be calculated using DFT methods. For example, a study on 2-bromo-3-hydroxy-6-methyl pyridine calculated a HOMO-LUMO gap of 5.395 eV. researchgate.net For 2,6-bis(bromomethyl)pyridine, the calculated frontier orbital gap is 4.65 eV. The distribution of the HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation (HOMO) and electron acceptance (LUMO) during chemical reactions. This information is crucial for predicting the regioselectivity of reactions involving this compound.

Table 5: Predicted Frontier Molecular Orbital Energies for this compound Note: These are estimated values based on analogous compounds. Actual calculated values will vary depending on the computational method and basis set used.

Parameter Predicted Energy (eV)
HOMO~ -6.5 to -7.5
LUMO~ -1.0 to -2.0
Energy Gap (ΔE)~ 4.5 to 6.5

Investigation of Intramolecular Donor-Acceptor Interactions

There is no available research data from methods such as NBO or HOMO-LUMO analysis that would detail the specific intramolecular donor-acceptor interactions within the this compound molecule. Such an investigation would typically quantify the stabilization energies arising from electron delocalization between occupied (donor) and unoccupied (acceptor) orbitals, providing insight into the molecule's electronic structure and stability.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) surface map for this compound is not available in the public literature. This analysis would typically involve computational calculations to visualize the electron density and electrostatic potential across the molecule. chemrxiv.org The resulting map uses a color scale to indicate electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby predicting the molecule's reactive behavior. Without a dedicated study, no specific data on the potential values or a visual map can be provided.

Applications of 2 Bromo 3 Chloromethyl Pyridine in Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

2-Bromo-3-(chloromethyl)pyridine serves as a fundamental starting material in the construction of intricate organic molecules. pipzine-chem.com Its utility lies in the differential reactivity of its two halogenated sites. The chloromethyl group is highly susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. This allows chemists to readily attach the pyridyl moiety to larger molecular scaffolds.

Simultaneously, the bromine atom on the pyridine (B92270) ring provides a handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. pipzine-chem.com This reaction is a powerful tool for forming carbon-carbon bonds, a crucial step in the assembly of complex molecular architectures. By strategically employing these reactions, organic chemists can build elaborate molecules with a high degree of control and efficiency. The ability to perform sequential and selective reactions at two distinct points on the molecule makes this compound a highly sought-after building block in the synthesis of pharmaceuticals and other functional organic materials. pipzine-chem.com

Role as a Key Intermediate in the Preparation of Advanced Organic Scaffolds and Heterocyclic Compounds

The dual functionality of this compound makes it a pivotal intermediate in the synthesis of a diverse range of advanced organic scaffolds and heterocyclic compounds. pipzine-chem.com The pyridine ring itself is a common motif in biologically active molecules, and the ability to further functionalize it at two positions opens up a vast chemical space for exploration.

For instance, the chloromethyl group can be used to introduce side chains containing other heterocyclic rings, leading to the formation of complex, polycyclic systems. The bromine atom can then be used to introduce further diversity, for example, by forming a biaryl linkage through a cross-coupling reaction. This step-wise approach allows for the systematic construction of libraries of related compounds, which is essential in the discovery of new drugs and materials. The resulting scaffolds often serve as the core structures for a variety of biologically active compounds and functional materials. pipzine-chem.com

Development of Chemo- and Regioselective Synthesis Strategies

The presence of two distinct reactive sites in this compound has driven the development of sophisticated chemo- and regioselective synthesis strategies. mdpi.com The challenge and opportunity lie in controlling which of the two positions—the chloromethyl group or the bromo-substituted carbon on the pyridine ring—reacts under a given set of conditions.

Chemoselectivity can often be achieved by carefully choosing the nucleophile and reaction conditions. For example, a soft nucleophile might preferentially attack the chloromethyl group, while a hard nucleophile might favor reaction at the pyridine ring. Regioselectivity, particularly in electrophilic substitution reactions on the pyridine ring, can be influenced by the directing effects of the existing substituents. Researchers have dedicated significant effort to developing methods that allow for the selective transformation of one site while leaving the other intact, enabling the sequential introduction of different functional groups in a controlled manner. mdpi.com

Immobilization on Functionalized Solid Supports

The reactivity of this compound also lends itself to immobilization on solid supports, a technique that offers significant advantages in terms of catalyst recovery and reuse.

Preparation of Ligands for Biomimetic Metal Ion Chelates on Functionalized Carbons

One notable application is the preparation of ligands for biomimetic metal ion chelates on functionalized carbons. mdpi.com In this approach, the chloromethyl group of the pyridine derivative is reacted with amine groups that have been previously introduced onto the surface of activated carbon. This tethers the pyridine moiety to the solid support. mdpi.com

The resulting immobilized pyridine ligand can then chelate to transition metal ions, mimicking the active sites of metalloenzymes. mdpi.com The bromine atom on the pyridine ring remains available for further functionalization after the ligand has been attached to the support, allowing for the fine-tuning of the catalyst's properties. mdpi.com This approach is of great interest for creating robust and recyclable catalysts for a variety of chemical transformations. mdpi.com

Development of Heterogeneous Catalysts for Organic Transformations

The immobilization of this compound onto solid supports is a key strategy in the development of heterogeneous catalysts. mdpi.com By anchoring the pyridine derivative to a solid matrix, such as functionalized carbon, a recoverable and reusable catalytic system can be created. mdpi.com

Medicinal Chemistry and Biological Research Applications of 2 Bromo 3 Chloromethyl Pyridine Derivatives

Interaction with Biological Targets and Proposed Mechanisms of Action

The chemical reactivity of the chloromethyl group at the 2-position of the pyridine (B92270) ring is a key determinant of the biological activity of its derivatives. This group is inherently electrophilic, meaning the carbon atom has a partial positive charge, making it susceptible to attack by nucleophiles. pipzine-chem.com The electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring and the halogen atom further enhances this positive charge. pipzine-chem.com

This electrophilic character facilitates nucleophilic substitution reactions where a biological nucleophile, such as an alcohol or an amine group on a protein or enzyme, attacks the carbon atom of the chloromethyl group. pipzine-chem.com In this process, the chloride ion acts as a leaving group, resulting in the formation of a stable covalent bond between the pyridine derivative and the biological molecule. For instance, reaction with an alcohol under basic conditions can form an ether linkage. pipzine-chem.com This covalent modification of biological targets is a fundamental mechanism through which many drugs exert their effects.

Derivatives synthesized from 2-bromo-3-(chloromethyl)pyridine can modulate the activity of various enzymes and receptors, leading to specific biological outcomes. pipzine-chem.com By acting as inhibitors or modulators, these compounds can interfere with cellular signaling pathways that are critical for disease progression.

A significant area of research involves the development of kinase inhibitors, particularly for cancer therapy. nih.gov Quinazoline-based compounds, which can be synthesized using pyridine derivatives, have been shown to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net By binding to the active site of these enzymes, they block signaling pathways that drive cell proliferation and survival in cancer cells. researchgate.net For example, a docking study of a 6-bromo-2-(pyridine-3-yl)-4-substituted quinazoline (B50416) analog showed a hydrogen bond interaction with the Met793 residue in the EGFR active site. researchgate.net The pyridine ring structure in these derivatives is often crucial for binding to specific targets within bacteria or the cardiovascular system to regulate their physiological function. pipzine-chem.com

Potential Therapeutic Applications of Functionalized Pyridine Derivatives

The quinazoline scaffold has been a cornerstone in the development of anticancer drugs, with several FDA-approved inhibitors like Gefitinib and Erlotinib targeting protein kinases. nih.govnih.gov Research has shown that incorporating a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance anticancer activity. nih.gov This has spurred the rational design and synthesis of 6-bromo-quinazoline derivatives as potential cytotoxic agents. researchgate.netnih.gov

These compounds are explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. nih.gov For instance, certain pyridothienopyrimidine derivatives, synthesized from related starting materials, have demonstrated significant antibacterial and anticancer activities. nih.gov The development of novel quinazoline derivatives is a promising area of research, with studies focusing on their synthesis and evaluation against various cancer cell lines, including leukemia, melanoma, lung, colon, ovarian, and breast cancers. nih.gov The structural modifications enabled by precursors like this compound are key to optimizing the efficacy and selectivity of these potential anticancer agents. nih.govresearchgate.net

Research Findings on Quinazoline-Based Anticancer Agents

Compound Type Target/Mechanism Outcome
6-bromo-quinazoline derivatives Cytotoxic agents Designed to improve electronic and hydrophobic interactions with enzyme active sites. nih.gov
Quinazoline-based kinase inhibitors EGFR, HER2 FDA-approved drugs (Gefitinib, Erlotinib) for non-small-cell lung cancer. nih.gov
6-thio-substituted quinazolines Various cancer cell lines Demonstrated promising activity against leukemia, melanoma, lung, and breast cancer cell lines. nih.gov

The pyridine nitrogen atom in this compound and its derivatives possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal ions. pipzine-chem.com This property is significant in the field of bioinorganic chemistry, where multidentate ligands containing pyridyl groups are used to create synthetic models of the active sites of metalloenzymes. mdpi.com

These synthetic chelates can mimic the coordination environment of metal ions like those found in histidine-containing brace motifs in enzymes. mdpi.com Researchers are interested in immobilizing these metal ion chelates onto supports, for which bromine-substituted (chloromethyl)pyridines serve as essential linker precursors. mdpi.com The ability to chelate metal ions also opens up potential applications in catalysis and materials science, where the coordination to a metal center can influence catalytic activity and the physical properties of materials. pipzine-chem.com

Biomimetic Studies Utilizing Pyridine-Based Ligands Derived from this compound and Its Isomers

The structural motif of a pyridine ring substituted with both a bromine atom and a chloromethyl group serves as a versatile platform in the field of bioinorganic and medicinal chemistry. The reactive chloromethyl handle allows for the covalent attachment of various chelating groups, while the pyridine nitrogen and the bromo-substituent influence the electronic properties and coordination geometry of the resulting ligands. These ligands are instrumental in the development of synthetic models that mimic the structure and function of the active sites of metalloenzymes.

Mimicking Metalloenzymes and Oxygenase Activity with Transition Metal Complexes

Pyridyl-based ligands are crucial in supporting transition metal ions for the purpose of biomimetic chemistry. mdpi.com Multidentate ligands that incorporate tethered pyridyl groups are frequently employed to model the endogenous ligating residues found in the active sites of various metalloenzymes. mdpi.com These synthetic analogues provide invaluable insights into the reaction mechanisms of their biological counterparts.

One significant area of focus is the mimicry of non-haem iron-containing metalloenzymes. Many of these enzymes feature active sites with specific coordination motifs, such as the 2-histidine-1-carboxylate facial triad (B1167595) or a 3-histidine facial triad. mdpi.com Ligands derived from bromo-substituted chloromethylpyridines, like 2-bromo-6-chloromethylpyridine, are designed to replicate these structural features. By coordinating with iron, these ligands can support the formation of high-valent metal-oxo species, which are key intermediates in the activation of C-H bonds in substrates, mirroring the function of the actual enzymes. mdpi.com

Similarly, copper-containing oxygenases and the oxygen-transport protein hemocyanin have been successfully modeled. Ligands containing bis[2-(2-pyridyl)ethyl]amine (B11069043) (pye) moieties, when complexed with copper(I), can mimic these systems. mdpi.com Depending on the nature of the central linker used to connect the chelating groups, these copper complexes can either promote dioxygen oxidation chemistry, akin to oxygenases, or facilitate the reversible binding of dioxygen, as seen in hemocyanin. mdpi.com The use of a bromo-(chloromethyl)pyridine precursor is envisioned for anchoring these biomimetic chelates onto supports, which can be useful for catalytic applications. mdpi.com

The table below summarizes the key metalloenzyme features that are mimicked using these pyridine-based ligands.

Metalloenzyme FeatureBiomimetic Ligand MotifTransition MetalMimicked Function
2-His-1-Carboxylate Facial TriadTethered Pyridyl & Carboxylate GroupsIron (Fe)C-H Bond Activation
3-Histidine (3H) Facial TriadTethered Pyridyl GroupsIron (Fe)C-H Bond Activation
Copper Oxygenasesbis[2-(2-pyridyl)ethyl]amine (pye)Copper (Cu)Dioxygen Oxidation
Hemocyaninbis[2-(2-pyridyl)ethyl]amine (pye)Copper (Cu)Reversible Dioxygen Binding

Design and Synthesis of Ligands for Specific Transition Metal Ions

The design of biomimetic ligands is a strategic process aimed at replicating the coordination environment of a metal ion in a protein active site. The pyridine ring is a fundamental component in this design due to its structural relation to the imidazole (B134444) side chain of histidine, a common coordinating residue in metalloproteins. mdpi.com The lone pair of electrons on the pyridine's nitrogen atom allows it to act as an effective ligand and Lewis base, coordinating with various transition metal ions like nickel(II), copper(I), and silver(I). jscimedcentral.compipzine-chem.com

The synthesis of these specialized ligands often begins with a versatile building block like a bromo-(chloromethyl)pyridine. The compound 2-bromo-6-chloromethylpyridine, for example, is synthesized from the inexpensive and commercially available 2,6-dibromopyridine (B144722). mdpi.com The synthesis involves a metal-halogen exchange followed by chlorination, with newer methods developed to be milder and safer than traditional routes that use pyrophoric reagents like n-butyllithium or harsh chlorinating agents like thionyl chloride. mdpi.com

The key steps in a modern, optimized synthesis of a precursor like 2-bromo-6-chloromethylpyridine are outlined below. This precursor is then ready for subsequent reactions, where the reactive chloromethyl group is used to build more complex, multidentate ligands designed for specific metal ions. mdpi.com

Reaction StepStarting MaterialKey Reagent(s)ProductPurpose
Metal-Halogen Exchange & Formylation2,6-dibromopyridineIsopropylmagnesium chloride lithium chloride complex (Turbo Grignard), then N,N-dimethylformamide (DMF)2-bromo-6-formylpyridineIntroduces an aldehyde group selectively at the 6-position.
Reduction2-bromo-6-formylpyridineSodium borohydride2-bromo-6-hydroxymethylpyridineConverts the aldehyde to a primary alcohol.
Chlorination2-bromo-6-hydroxymethylpyridineCyanuric chloride / DMF2-bromo-6-chloromethylpyridineConverts the alcohol to a reactive chloromethyl group.

The reactive chloromethyl group in compounds like this compound and its isomers enables further functionalization through nucleophilic substitution. This allows for the attachment of other nitrogen or oxygen-donating groups to create multidentate ligands with a precisely arranged geometry to bind a target transition metal ion, thereby completing the synthesis of the biomimetic complex. mdpi.com

Q & A

Basic Question: How can researchers optimize the synthesis of 2-Bromo-3-(chloromethyl)pyridine to minimize halogen exchange or undesired byproducts?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For bromination steps, use stoichiometric N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–5°C to suppress side reactions like over-bromination. Catalytic Lewis acids (e.g., FeCl₃) can enhance regioselectivity for the 3-position . For introducing the chloromethyl group, employ chloromethyl methyl ether (MOM-Cl) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve yield and reduce hydrolysis . Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediates.

Basic Question: What purification strategies are recommended for isolating this compound with high purity?

Methodological Answer:
After synthesis, use fractional distillation under reduced pressure (boiling point ~110–115°C at 0.1 mmHg) to separate the target compound from lower-boiling-point byproducts (e.g., unreacted pyridine derivatives). Recrystallization from a hexane/ethyl acetate (3:1) mixture at −20°C removes polar impurities. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30 mobile phase) and GC-MS (retention time ~8.2 min) .

Advanced Question: How do electronic effects of the bromo and chloromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing bromo group at the 2-position activates the pyridine ring for nucleophilic substitution, while the chloromethyl group at the 3-position facilitates Suzuki-Miyaura couplings via in situ generation of boronic esters. Density functional theory (DFT) calculations show that the chloromethyl group’s inductive effect lowers the LUMO energy at the 4-position, making it susceptible to palladium-catalyzed C–H functionalization . Contrast this with 2-Bromo-5-methylpyridine, where steric hindrance from the methyl group reduces coupling efficiency .

Advanced Question: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:
Conflicting stability data often arise from differences in solvent systems. In aqueous acidic conditions (pH < 3), the chloromethyl group hydrolyzes to a hydroxymethyl derivative, while neutral or basic conditions (pH 7–9) stabilize the compound. Use accelerated stability studies (40°C/75% RH for 14 days) with LC-MS to track degradation products. For long-term storage, keep the compound in anhydrous tetrahydrofuran (THF) under argon at −20°C .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:
The chloromethyl group is a potent alkylating agent and suspected carcinogen. Use fume hoods, nitrile gloves, and full-face shields. In case of exposure, immediately rinse skin with 10% sodium thiosulfate solution to neutralize reactive intermediates. Store the compound in amber glass vials with PTFE-lined caps to prevent moisture ingress and decomposition .

Advanced Question: What mechanistic insights explain the compound’s role in synthesizing imidazo[1,2-a]pyridine derivatives?

Methodological Answer:
The bromo group undergoes Buchwald-Hartwig amination with 2-aminopyridines, forming a C–N bond. The chloromethyl group then participates in a tandem cyclization with aldehydes via a base-mediated dehydrohalogenation, yielding imidazo[1,2-a]pyridines. Kinetic studies (NMR monitoring) reveal that the rate-determining step is the elimination of HCl during cyclization .

Advanced Question: How can computational modeling predict regioselectivity in further functionalization of this compound?

Methodological Answer:
Employ molecular electrostatic potential (MEP) maps and Fukui indices to identify electrophilic/nucleophilic sites. For example, the 4-position exhibits the highest electrophilicity (f⁺ = 0.12), making it prone to nitration. Compare with experimental results from halogen-lithium exchange followed by trapping with electrophiles (e.g., CO₂) .

Basic Question: What analytical techniques validate the structural integrity of this compound in complex reaction mixtures?

Methodological Answer:
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms the molecular ion peak at m/z 206.94 [M+H]⁺. ¹H NMR (400 MHz, CDCl₃) should show a singlet for the chloromethyl group at δ 4.52 ppm and a deshielded pyridine proton at δ 8.24 ppm (J = 5.6 Hz). Cross-validate with ¹³C NMR for the quaternary carbon at δ 148.9 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.